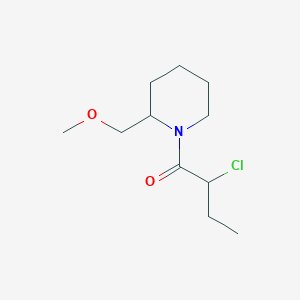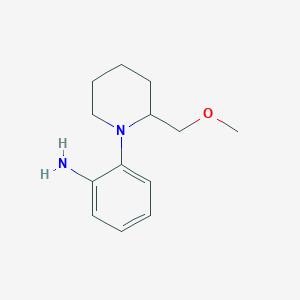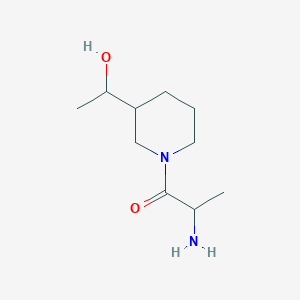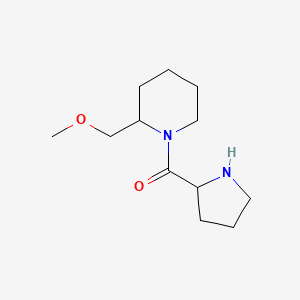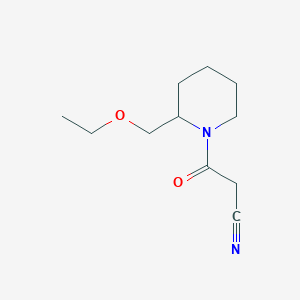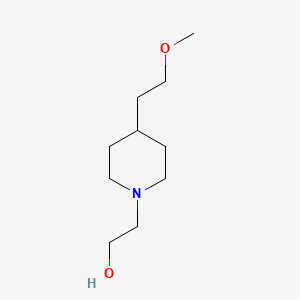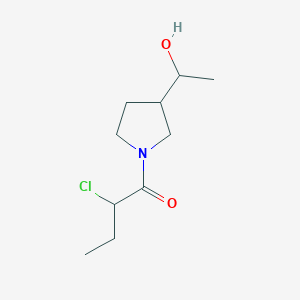
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine” is a versatile chemical compound with potential applications in scientific research. It’s offered by various chemical suppliers .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine” are not detailed in the search results, related compounds such as pinacol boronic esters have been reported to undergo catalytic protodeboronation .Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors are a significant focus in the treatment of type 2 diabetes mellitus. Research on pyrazine-based compounds, including structures similar to the specified chemical, highlights their potential in inhibiting DPP IV. These inhibitors play a crucial role by preventing the degradation of incretin molecules, thus promoting insulin secretion. The quest for the perfect DPP IV inhibitor involves finding a molecule that selectively inhibits the enzyme without affecting its interaction with other proteins or substrates (Mendieta, Tarragó, & Giralt, 2011).
Pyrazine Derivatives: A Patent Review
Pyrazine derivatives are aromatic heterocyclic compounds known for their diverse pharmacological properties. These compounds are found in nature and have been synthesized for various applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The versatility of pyrazine derivatives makes them a subject of increasing interest for researchers aiming to develop clinically relevant compounds (Ferreira & Kaiser, 2012).
Control Strategies of Pyrazines Generation
In the food industry, pyrazines contribute to the nutty and roasted flavors of food products. Research into controlling the generation of pyrazines through the Maillard reaction has implications for enhancing desirable flavors while minimizing the formation of harmful by-products. This line of research involves modifying reactants, reaction conditions, and exploring new technologies to manage pyrazine levels in food processing (Yu et al., 2021).
Pyrazine and Phenazine Heterocycles in Drug Discovery
The exploration of pyrazine and phenazine heterocycles in drug discovery emphasizes their potential therapeutic value across a range of diseases. These compounds exhibit notable biological activities, including antimicrobial and antitumor effects, which are leveraged in the development of new medications. The review of these heterocycles showcases their significance in medicine and the promise they hold for future therapeutic applications (Huigens et al., 2022).
Wirkmechanismus
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a wide range of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a piperidine ring are involved in modulating neurotransmitter systems in the brain, such as the dopaminergic, serotonergic, and cholinergic systems .
Eigenschaften
IUPAC Name |
2-chloro-3-[4-(2-methoxyethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-9-4-10-2-7-16(8-3-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINHHSTWKXMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




